4'-Acetamido-2'-nitroacetophenone
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Overview
Description
4’-Acetamido-2’-nitroacetophenone is an organic compound with the molecular formula C10H10N2O4. It is a derivative of acetophenone, featuring both acetamido and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetamido-2’-nitroacetophenone typically involves the nitration of 4’-acetamidoacetophenone. The process begins with the acetylation of 4’-aminoacetophenone to form 4’-acetamidoacetophenone. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 4’-Acetamido-2’-nitroacetophenone .
Industrial Production Methods
Industrial production methods for 4’-Acetamido-2’-nitroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4’-Acetamido-2’-nitroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4’-Acetamido-2’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Acetamido-2’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4’-Amino-2’-nitroacetophenone: Similar in structure but with an amino group instead of an acetamido group.
4’-Acetamido-3’-nitroacetophenone: Similar but with the nitro group in a different position on the aromatic ring.
Uniqueness
4’-Acetamido-2’-nitroacetophenone is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in synthesis and research .
Properties
CAS No. |
916792-27-3 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(4-acetyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)9-4-3-8(11-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI Key |
XUZDJCOHEASLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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